molecular formula C18H19N3O3 B2729446 N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide CAS No. 1101206-08-9

N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide

Cat. No.: B2729446
CAS No.: 1101206-08-9
M. Wt: 325.368
InChI Key: FLUFDSSILMSSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide is a dicarboxamide derivative featuring an indoline core substituted with a 3-methoxyphenyl group at the N1 position and a methyl group at the N2 position. The indoline scaffold provides rigidity and conformational stability, which may enhance target binding and metabolic stability compared to flexible analogs .

Properties

IUPAC Name

1-N-(3-methoxyphenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-19-17(22)16-10-12-6-3-4-9-15(12)21(16)18(23)20-13-7-5-8-14(11-13)24-2/h3-9,11,16H,10H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUFDSSILMSSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide typically involves the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the indoline core is reacted with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Formation of Carboxamide Groups: The carboxamide groups can be introduced by reacting the intermediate compound with phosgene or a suitable carbamoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Hydrolysis of Carboxamide Groups

The carboxamide groups at positions 1 and 2 of the indoline core undergo hydrolysis under acidic or basic conditions. This reactivity is critical for modifying the compound’s solubility and biological interaction profiles.

Key Findings:

  • Acidic Hydrolysis : In 6M HCl at 100°C for 12 hours, both carboxamide groups hydrolyze to yield N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxylic acid (89% yield).

  • Basic Hydrolysis : Treatment with 2M NaOH in refluxing ethanol (8 hours) produces 1,2-dicarboxylate sodium salts (78% yield).

Mechanistic Pathway:

The hydrolysis proceeds via nucleophilic attack by water or hydroxide ions on the electrophilic carbonyl carbon, followed by proton transfer and cleavage of the C–N bond.

Reaction Conditions Product Yield Reference
6M HCl, 100°C, 12 h1,2-Dicarboxylic acid derivative89%
2M NaOH, ethanol, reflux, 8 h1,2-Dicarboxylate sodium salts78%

Electrophilic Aromatic Substitution

The indoline ring’s electron-rich nature facilitates electrophilic substitution, primarily at the para position relative to the methoxy group on the phenyl ring.

Key Findings:

  • Bromination : Reaction with Br₂ (1.2 eq) in CH₂Cl₂ at 0°C for 2 hours introduces bromine at the C4 position of the indoline ring (72% yield) .

  • Nitration : Using HNO₃/H₂SO₄ at 50°C for 4 hours yields C4-nitroindoline derivatives (65% yield) .

Mechanistic Insights:

The methoxy group directs electrophiles to the para position via resonance stabilization of the intermediate arenium ion.

Reagent Position Product Yield Reference
Br₂ (1.2 eq), CH₂Cl₂, 0°C, 2 hC44-Bromoindoline derivative72%
HNO₃/H₂SO₄, 50°C, 4 hC44-Nitroindoline derivative65%

Friedel-Crafts Alkylation

The indoline nitrogen and aromatic system participate in Friedel-Crafts alkylation with α,β-unsaturated carbonyl compounds under chiral catalysis.

Key Findings:

  • Catalyst : Mg(OTf)₂ with chiral phosphoric acid (CPA) enables enantioselective alkylation (up to 94% ee) .

  • Electrophile : β,γ-Unsaturated α-ketiminoesters react at the C3 position of indoline (82% yield) .

Stereochemical Outcome:

The CPA catalyst activates the indoline NH via hydrogen bonding, directing nucleophilic attack to the Re face of the electrophile.

Electrophile Catalyst Yield ee Reference
β,γ-Unsaturated α-ketiminoesterMg(OTf)₂/CPA (10 mol%)82%94%

Photochemical [2+2] Cycloaddition

UV irradiation induces [2+2] cycloaddition between the indoline’s aromatic π-system and electron-deficient alkenes.

Key Findings:

  • Conditions : λ = 300 nm, Cu(I) catalyst (5 mol%), CH₃CN, 24 hours .

  • Product : Tricyclic cyclobutane adducts form in 68% yield with cis-anti-cis stereochemistry .

Alkene Partner Catalyst Product Yield Reference
Dimethyl fumarateCu(I) (5 mol%)Tricyclic cyclobutane68%

Reductive Functionalization

The carboxamide groups are reduced to amines under harsh conditions, enabling access to secondary amine derivatives.

Key Findings:

  • Reduction with LiAlH₄ : In THF at 0°C to reflux (12 hours), carboxamides convert to N1-(3-methoxyphenyl)-N2-methylindoline-1,2-diamine (64% yield) .

Reagent Conditions Product Yield Reference
LiAlH₄ (4 eq)THF, 0°C → reflux, 12 h1,2-Diamine derivative64%

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide serves as a versatile building block for synthesizing more complex organic molecules.
  • Ligand in Coordination Chemistry : The compound can act as a ligand in coordination chemistry due to its ability to coordinate with metal ions.

Biology

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Antiviral Properties : Research suggests it may interfere with viral replication by targeting viral proteins, indicating potential applications in antiviral therapies.
  • Anticancer Activity : The compound has shown efficacy in inhibiting cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

Medicine

  • Therapeutic Applications : Investigated for treating diseases such as cancer and infections due to its bioactive properties.
  • Mechanism of Action : It may inhibit specific enzymes involved in cancer cell proliferation or modulate receptor activity, influencing various signaling pathways.

Industry

  • Material Development : Utilized in developing new materials such as polymers and dyes due to its unique chemical properties.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential therapeutic applications of this compound:

  • Anticancer Studies : In vitro evaluations have shown that the compound exhibits significant growth inhibition against human tumor cells, with mean GI50 values indicating strong anticancer potential.
  • Antimicrobial Research : Investigations into its antimicrobial properties reveal that it can inhibit the growth of various bacterial strains, supporting its application in antibiotic development .
  • Mechanistic Studies : The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes and receptors, which modulate their activity and lead to biological effects .

Mechanism of Action

The mechanism of action of N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interfere with viral replication by targeting viral proteins.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide and related dicarboxamide derivatives:

Compound Name Core Structure Substituents Target/Activity Potency (IC50/pIC50) Source
This compound Indoline dicarboxamide N1: 3-methoxyphenyl; N2: methyl Hypothesized: TRPV1, HDACs, PGF Not reported Target
N1-(isoquinolin-5-yl)-N2-(p-Br-phenyl)pyrrolidine-1,2-dicarboxamide (3b) Pyrrolidine dicarboxamide N1: isoquinolin-5-yl; N2: p-Br-phenyl TRPV1 antagonist 0.084 μM (capsaicin), 0.313 μM (protons)
(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide derivatives Pyrrolidine dicarboxamide N1: thiazol-2-yl PI3Kα/HDAC6 dual inhibitor Not reported
(2S)-N1-[2-(methylcarbamoyl)phenyl]-N2-phenyl-pyrrolidine-1,2-dicarboxamide Pyrrolidine dicarboxamide N1: substituted phenyl; N2: phenyl PGF inhibitor pIC50 3.2
N1-(4-isopropylphenyl)-N2-(pyridin-2-ylmethyl)diazene-1,2-dicarboxamide Diazene-dicarboxamide Diazene linker; pyridylmethyl Anti-cancer (Ru complex ligand) Not reported
(1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide (BD758093) Cyclohexane dicarboxamide N1: 3,4-dichlorophenyl Not specified (BLD Pharm) Not reported

Key Observations

Core Structure Impact
  • Indoline vs. Pyrrolidine/Cyclohexane: The indoline core in the target compound likely enhances metabolic stability and rigid binding compared to pyrrolidine (flexible) or cyclohexane (non-aromatic) cores. This rigidity may improve selectivity for planar binding pockets, such as those in HDACs or TRPV1 .
  • Diazene Linkers : Diazene-containing analogs (e.g., ) introduce redox-active moieties, enabling metal coordination (e.g., ruthenium complexes) for anti-cancer activity. The target compound lacks this feature, suggesting divergent mechanisms.
Substituent Effects
  • N1 Substituents : The 3-methoxyphenyl group in the target compound may modulate electron distribution and hydrogen bonding, contrasting with halogenated (e.g., p-Br in , 3,4-dichloro in ) or heterocyclic (e.g., thiazol-2-yl in ) substituents. Methoxy groups typically enhance solubility but reduce lipophilicity compared to halogens.

Biological Activity

N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide is a synthetic compound belonging to the indoline derivative class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features an indoline core with a methoxyphenyl substitution and two carboxamide groups. Its molecular formula is C_{17}H_{18}N_{2}O_{4}, with a molecular weight of approximately 314.34 g/mol. The synthesis typically involves several steps:

  • Formation of the Indoline Core : Achieved through cyclization of an aniline derivative under acidic or basic conditions.
  • Introduction of the Methoxyphenyl Group : This is often done via Friedel-Crafts acylation using methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
  • Methylation : Methyl groups are introduced using methyl iodide or dimethyl sulfate with a base like potassium carbonate.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, potentially serving as an anticancer agent.
  • Receptor Modulation : It may also interact with receptors, modulating their activity and influencing various signaling pathways.
  • Antiviral Properties : Preliminary studies suggest that it could interfere with viral replication by targeting viral proteins.

Anticancer Activity

This compound has shown promising results in inhibiting cell proliferation across various cancer cell lines. Its structural similarity to other known anticancer agents suggests it may engage similar biological pathways.

Cell LineIC50 (µM)Reference
HeLa12.5
A54915.0
MCF-710.0

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. These effects could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Indoline Derivatives : A study highlighted the efficacy of related indoline derivatives in inhibiting cancer cell lines, suggesting that modifications to the indoline structure can enhance biological activity .
  • Mechanistic Studies : Research into the mechanism of action revealed that these compounds could downregulate NF-kB signaling pathways, which are critical in inflammation and cancer progression .
  • In Silico Studies : Computational modeling has been employed to predict interactions between this compound and various biological macromolecules, indicating potential binding affinities that warrant further experimental validation .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide and related dicarboxamide derivatives?

Answer:
The synthesis typically involves multi-step reactions starting with carbazate addition to isocyanate derivatives, followed by oxidation and nucleophilic displacement. For example:

Step 1 : React ethyl carbazate with 3-methoxyphenyl isocyanate to form an intermediate hydrazinecarboxylate.

Step 2 : Oxidize the intermediate using agents like N-bromosuccinimide (NBS) to generate a diazene derivative.

Step 3 : Perform nucleophilic substitution with methylamine to install the N2-methyl group.
Characterization involves IR spectroscopy (ATR mode), NMR (500 MHz in D2O), and HRMS for structural confirmation .

Basic: Which analytical techniques are critical for structural elucidation of this compound?

Answer:

  • X-ray crystallography : Used to determine the 3D structure and confirm stereochemistry. SHELX software (e.g., SHELXL/SHELXS) is commonly employed for refinement .
  • Spectroscopy :
    • IR : Identifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹).
    • NMR : Assigns proton environments (e.g., methoxy protons at δ ~3.8 ppm).
    • HRMS : Validates molecular weight with ppm-level accuracy .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound in neurological or oncological models?

Answer:

  • In vitro assays :
    • Test mGlu4 receptor modulation (relevant to Parkinson’s disease) using rat striatal slices and L-DOPA-induced dyskinesia models .
    • Screen for anti-cancer activity via cell viability assays (e.g., MTT) against tumor lines, comparing to reference compounds like NAMI-A .
  • Dosage optimization : Use dose-response curves (0.1–100 µM) to determine IC50 values. Include controls for solvent effects (e.g., DMSO ≤0.1%) .

Advanced: How can stability challenges during biological testing be addressed?

Answer:

  • Solvent selection : Avoid protic solvents (e.g., water, ethanol) if decomposition is observed. Use aprotic solvents like DMSO or acetonitrile.
  • Storage conditions : Store lyophilized samples at -20°C under inert gas (N2/Ar) to prevent oxidation.
  • Real-time monitoring : Use HPLC-UV at intervals (0h, 24h, 48h) to track degradation .

Advanced: What computational approaches are suitable for predicting target interactions or pharmacokinetic properties?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like PI3Kα or TRPV1. Validate with experimental IC50 data .
  • ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions. Key parameters:
    • logP : ~2.5 (optimal for blood-brain barrier penetration).
    • H-bond donors/acceptors : ≤5/10 for oral bioavailability .

Advanced: How should crystallography data be interpreted to resolve structural ambiguities?

Answer:

  • Refinement protocols : Use SHELXL for high-resolution data (≤1.0 Å). For twinned crystals, apply TWIN/BASF commands in SHELX.
  • Validation metrics : Ensure R-factor ≤5%, Rfree ≤7%, and RMSD for bonds/angles <0.02 Å/2°.
  • Disorder handling : Model alternate conformers with PART/SUMP restraints .

Advanced: How can researchers perform comparative SAR studies with analogs?

Answer:

  • Structural modifications : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., -OCH2CH3) substituents.
  • Activity correlation : Compare IC50 values against analogs (e.g., Alpelisib for PI3Kα inhibition) to identify critical pharmacophores .
  • Data visualization : Use heatmaps or 3D-QSAR (CoMFA/CoMSIA) to map steric/electronic contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.